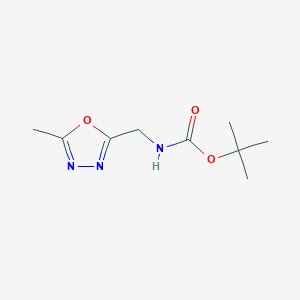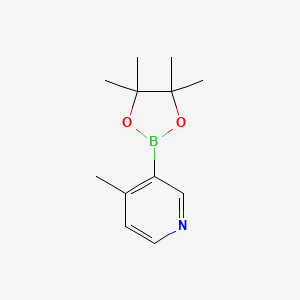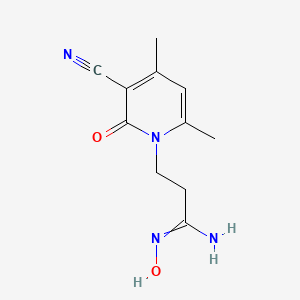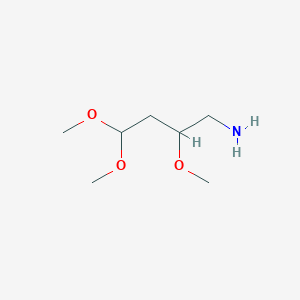
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate
Overview
Description
“Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C10H14N4O2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate” can be represented by the InChI code: 1S/C10H14N4O2.2ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;;/h6-7,11H,2-5H2,1H3;2*1H .Scientific Research Applications
Pharmaceutical Research Anticancer Activity
Pyrimidine derivatives, including Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate, are being explored for their potential in anticancer therapies. Research focuses on the development of new drugs that can target cancer cells more effectively while minimizing side effects .
Neuroprotection and Anti-inflammatory Studies
Studies have shown that pyrimidine and its derivatives possess neuroprotective and anti-inflammatory properties. This makes them valuable for research into treatments for neurological disorders and inflammation-related conditions .
Metabolite Analysis
Compounds like Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate can be used as metabolites in pharmacokinetic studies to understand the metabolism of drugs like buspirone, aiding in the development of better therapeutic agents .
Derivatization Reagent in Analytical Chemistry
In analytical chemistry, this compound can serve as a derivatization reagent for carboxyl groups on peptides, which is crucial for spectrophotometric analysis and identification of phosphopeptides .
Antiviral and Antimicrobial Research
Pyrimidine derivatives are also being investigated for their antiviral and antimicrobial activities, which could lead to new treatments for infectious diseases .
Antioxidant Properties Exploration
The antioxidant properties of pyrimidine derivatives are another area of interest, with implications for diseases where oxidative stress plays a role .
Chemical Synthesis and Drug Design
This compound is used in chemical synthesis as an intermediate in the creation of more complex molecules, playing a role in drug design and discovery processes .
Anti-fibrotic Activities
Research into anti-fibrotic activities of pyrimidine derivatives could lead to new treatments for fibrotic diseases, with some compounds showing promising results in preclinical studies .
Safety and Hazards
Future Directions
The future directions for “Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties. These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mechanism of Action
Target of Action
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties Similar compounds have been shown to interact withacetylcholinesterase (AChE) , DNA gyrase of E. coli , and collagen prolyl-4-hydroxylase .
Mode of Action
For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been shown to inhibit theendoplasmic reticulum (ER) stress , apoptosis , and the NF-kB inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
methyl 2-piperazin-1-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGHOGNHILBYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726808 | |
| Record name | Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | |
CAS RN |
1057682-19-5 | |
| Record name | Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398644.png)


![2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole](/img/structure/B1398647.png)
![2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398648.png)

![3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B1398652.png)





![N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine](/img/structure/B1398662.png)
